1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate
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Overview
Description
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate is a chemical compound with the molecular formula C5H8O5S2. It is a sulfonate ester derived from thiolane, a five-membered sulfur-containing heterocycle. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate can be synthesized through the reaction of thiolane-3-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired sulfonate ester after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of thiolane-3-methanol and methanesulfonyl chloride, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to thiolane derivatives.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted thiolane compounds.
Scientific Research Applications
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
(1,1-dioxo-1lambda6-thiolan-3-yl)methylurea: A related compound with similar structural features but different reactivity and applications.
(1,1-dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride: Another related compound used in similar synthetic applications.
Uniqueness
1,1-dioxo-1lambda6-thiolan-3-yl methanesulfonate is unique due to its specific reactivity profile and the presence of both sulfonate and thiolane moieties. This combination makes it particularly useful in synthetic chemistry and biochemical applications .
Properties
CAS No. |
36715-83-0 |
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Molecular Formula |
C5H10O5S2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(1,1-dioxothiolan-3-yl) methanesulfonate |
InChI |
InChI=1S/C5H10O5S2/c1-11(6,7)10-5-2-3-12(8,9)4-5/h5H,2-4H2,1H3 |
InChI Key |
HLUBZBXWCUVIJT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCS(=O)(=O)C1 |
Purity |
95 |
Origin of Product |
United States |
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